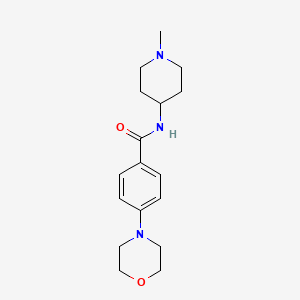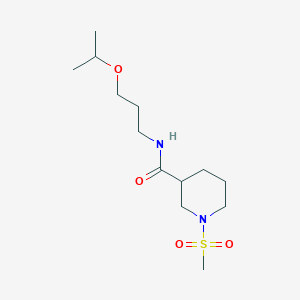
N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule with a molecular weight of 324.4 g/mol and a chemical formula of C18H26N2O2.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The exact function of the sigma-1 receptor is not fully understood, but it has been implicated in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide acts as a potent and selective antagonist of the sigma-1 receptor, inhibiting its activity and downstream signaling pathways. The inhibition of the sigma-1 receptor by N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to have various effects on cellular processes, including the modulation of ion channels, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide are diverse and depend on the specific application. In neuroscience, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has also been shown to have neuroprotective effects against various insults, including ischemia, traumatic brain injury, and neurodegenerative diseases. In cancer research, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. The exact mechanisms underlying these effects are not fully understood but are thought to be related to the inhibition of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide is also relatively easy to synthesize, making it a cost-effective compound for various applications. However, there are some limitations to the use of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide in lab experiments. For example, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. Additionally, the sigma-1 receptor has complex and diverse functions, making it challenging to interpret the effects of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide on cellular processes.
Orientations Futures
There are several future directions for the study of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of novel sigma-1 receptor ligands with improved selectivity and potency. Another area of interest is the investigation of the role of the sigma-1 receptor in various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Additionally, the use of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide as a tool compound in drug discovery could lead to the identification of novel therapeutic targets and drug candidates. Overall, the study of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has the potential to lead to significant advances in various fields, including neuroscience, cancer research, and drug discovery.
Applications De Recherche Scientifique
N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders such as depression, anxiety, and Alzheimer's disease. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has also been investigated for its potential use in cancer research, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been used as a tool compound in drug discovery to identify novel sigma-1 receptor ligands.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-19-8-6-15(7-9-19)18-17(21)14-2-4-16(5-3-14)20-10-12-22-13-11-20/h2-5,15H,6-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAAEASIJVZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4464563.png)
![N-[2-(cyclohexylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464566.png)
![3-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4464574.png)

![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464583.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![2-ethyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464620.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464622.png)
![9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4464643.png)

![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4464661.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4464663.png)